molecular formula C10H8ClNO3 B2411742 Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate CAS No. 937601-76-8

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate

Cat. No.: B2411742
CAS No.: 937601-76-8
M. Wt: 225.63
InChI Key: LECWBXGOABFMSA-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with chloroacetic acid to form 2-(chloromethyl)-1,3-benzoxazole. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a benzoxazole derivative with an amine group, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,3-benzoxazole: Lacks the ester group but shares similar reactivity.

    Methyl 2-(bromomethyl)-1,3-benzoxazole-6-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-(chloromethyl)-1,3-benzothiazole-6-carboxylate: Contains a sulfur atom in place of the oxygen in the oxazole ring.

Uniqueness

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its chloromethyl group is particularly reactive, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-7-8(4-6)15-9(5-11)12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECWBXGOABFMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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